Pexiganan - 147664-63-9

Pexiganan

Catalog Number: EVT-354710
CAS Number: 147664-63-9
Molecular Formula: C122H210N32O22
Molecular Weight: 2477.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pexiganan is under investigation in clinical trial NCT01594762 (Pexiganan Versus Placebo Control for the Treatment of Mild Infections of Diabetic Foot Ulcers).
Synthesis Analysis

The synthesis of Pexiganan involves several steps, primarily utilizing recombinant DNA technology. The process typically begins with the cloning of the Pexiganan gene into a suitable expression vector. In one study, the pGH vector containing the optimized Pexiganan sequence was transformed into Escherichia coli TOP10 cells for efficient expression. Following this, the plasmid was extracted and digested using restriction enzymes XhoI and NotI to isolate the desired fragment. This fragment was then ligated into the pPIC9 vector and transformed into Pichia pastoris GS115 cells via electroporation.

The optimal expression conditions were determined to be in buffered minimal methanol medium at 28 °C with shaking at 200 rpm. The yield of recombinant Pexiganan was measured at approximately 75 mg/L, and purification involved techniques such as filtration and dialysis. The final product exhibited a molecular weight of approximately 2.4 kDa as confirmed by Tricine-SDS-PAGE analysis .

Molecular Structure Analysis

The molecular structure of Pexiganan is characterized by its α-helical conformation when interacting with lipid bilayers or detergent micelles. In aqueous solutions, it tends to adopt a random coil structure due to electrostatic repulsion among its positively charged lysine residues. Structural studies using nuclear magnetic resonance spectroscopy revealed that Pexiganan forms a dimeric antiparallel α-helical coiled-coil structure in lipid environments, stabilized by interactions among phenylalanine residues at the dimer interface .

Key structural features include:

  • Secondary Structure: Predominantly α-helical in lipid environments.
  • Oligomerization: Forms dimers in membrane-like conditions.
  • Hydrophobic Core: Facilitates interaction with bacterial membranes.
Chemical Reactions Analysis

Pexiganan undergoes various chemical interactions primarily through electrostatic and hydrophobic forces when interacting with bacterial membranes. The peptide's cationic nature allows it to bind effectively to negatively charged components of bacterial membranes, leading to membrane disruption and cell lysis. The mechanism can be described as follows:

  • Electrostatic Interactions: Between cationic residues of Pexiganan and anionic components of bacterial membranes.
  • Membrane Disruption: The peptide disrupts membrane integrity, causing leakage of cellular contents.

These interactions are crucial for its antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of Pexiganan primarily involves disrupting bacterial cell membranes. This process can be categorized into several stages:

  1. Membrane Binding: Pexiganan binds to the bacterial membrane through electrostatic interactions.
  2. Membrane Insertion: The peptide inserts itself into the lipid bilayer, adopting an α-helical conformation.
  3. Pore Formation: This insertion leads to the formation of pores or channels within the membrane, resulting in increased permeability.
  4. Cell Death: Ultimately, the disruption of membrane integrity leads to cell lysis and death.

Studies have demonstrated that Pexiganan retains its antimicrobial activity across a range of temperatures and pH levels, indicating its robustness as an antimicrobial agent .

Physical and Chemical Properties Analysis

Pexiganan exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 2.4 kDa.
  • Solubility: Soluble in water; adopts different conformations depending on environment (random coil in aqueous solutions vs. α-helix in lipid environments).
  • Thermal Stability: Maintains activity after exposure to elevated temperatures (up to 121 °C) for short durations without significant loss of function .
  • Antimicrobial Spectrum: Effective against a wide range of bacteria, including multidrug-resistant strains.

These properties contribute significantly to its potential therapeutic applications.

Applications

Pexiganan has been investigated for various scientific applications due to its antimicrobial properties:

  • Wound Care: Formulated as a topical agent for treating infected wounds.
  • Gastrointestinal Infections: Studied for efficacy against Helicobacter pylori, showing improved clearance rates when delivered via nanoparticles .
  • Antimicrobial Resistance: Offers a promising alternative in combating antibiotic-resistant infections due to its unique mechanism of action.

Research continues to explore modifications and analogs of Pexiganan to enhance its efficacy and broaden its application scope .

Structural and Mechanistic Foundations of Pexiganan

Molecular Architecture and Sequence Optimization

Comparative Analysis of Pexiganan and Magainin-2 Analogues

Pexiganan (also designated MSI-78) is a 22-amino-acid synthetic cationic peptide derived from magainin 2, a naturally occurring antimicrobial peptide isolated from the skin secretions of the African clawed frog (Xenopus laevis). The primary structure of magainin 2 (GIGKFLHSAKKFGKAFVGEIMNS) underwent systematic optimization to yield pexiganan (GIGKFLKKAKKFGKAFVKILKK-NH₂), resulting in significantly enhanced antimicrobial potency. Key modifications include the substitution of histidine at position 7 with lysine (H7K), serine at position 10 with alanine (S10A), and the replacement of the C-terminal residues (GEIMNS) with (VKILKK-NH₂). Crucially, the removal of the anionic glutamic acid at position 19 (E19 deletion) eliminated a charge repulsion element, enhancing membrane interaction potential [1] [2]. These changes collectively increased the peptide's net positive charge from +3 to +8 and optimized its amphipathic character when adopting an α-helical conformation upon membrane binding.

Table 1: Key Amino Acid Sequence Differences Between Magainin 2 and Pexiganan

PositionMagainin 2PexigananFunctional Consequence
7His (H)Lys (K)↑ Positive charge, ↑ Helical stability
10Ser (S)Ala (A)↑ Hydrophobicity, ↑ Helical propensity
19Glu (E)DeletionRemoval of negative charge, ↑ Net positive charge
20-23GEIMNSVKILKK-NH₂↑ C-terminal positive charge, ↑ Hydrophobicity, C-terminal amidation
Net Charge+3+8↑ Electrostatic attraction to anionic membranes
C-terminusFree carboxylAmidated↑ Stability, ↑ Membrane interaction

Role of Amino Acid Substitutions in Enhancing Antimicrobial Efficacy

The specific amino acid substitutions in pexiganan were strategically chosen to maximize its interaction with bacterial membranes and its ability to disrupt them:

  • Lysine Residues: The introduction of five additional lysine residues (positions 7, 11, 12, 20, 21, 22 compared to magainin 2) significantly increased the net positive charge. This enhances the initial electrostatic attraction to the negatively charged components (e.g., lipopolysaccharide (LPS) in Gram-negative bacteria and teichoic acids/phosphatidylglycerol in Gram-positive bacteria) present on microbial cell surfaces [1] [6].
  • Phenylalanine and Leucine: Increased hydrophobic residues (e.g., Phe at positions 5, 12, 15; Leu at positions 6, 19) optimize the hydrophobic moment of the peptide. This promotes deeper insertion into the lipid bilayer core once electrostatic attraction occurs. The hydrophobic face drives the disruption of lipid packing [2] [6].
  • Alanine Substitution: Replacing serine at position 10 with alanine (S10A) removes a potential hydrogen bond donor and increases helical propensity and hydrophobic surface area, contributing to stronger membrane partitioning and stability of the active helical dimer structure [1] [2].Biophysical studies confirmed that these substitutions collectively render pexiganan unstructured and monomeric in aqueous solution but enable rapid folding into an amphipathic α-helix and dimerization upon contact with lipid bilayers [2].

Table 2: In Vitro Antimicrobial Activity (MIC₉₀ μg/mL) of Pexiganan Against Key Pathogens [3]

Bacterial StrainPexiganan MIC₉₀Ofloxacin MIC₉₀Spectrum Notes
Staphylococcus aureus16≤2Includes MRSA
Streptococcus spp.≤16≤2
Enterococcus faecium (VRE)≤16>2
Pseudomonas aeruginosa32≤2
Escherichia coli32≤2
Acinetobacter spp.8>2
Bacteroides spp.≤8>2Anaerobic
Peptostreptococcus spp.64>2Anaerobic

Impact of C-Terminal Amidation on Stability and Activity

A critical modification distinguishing pexiganan from its magainin 2 precursor is C-terminal α-amidation (-CONH₂ instead of -COOH). This modification serves two primary functions:

  • Charge Neutralization: Amidation removes the negative charge associated with a free C-terminal carboxylate group. This further increases the net positive charge of the peptide (contributing to the overall +8 charge), strengthening electrostatic attraction to anionic microbial membranes [2].
  • Enhanced Stability and Membrane Interaction: The amidated C-terminus reduces electrostatic repulsion between peptide monomers, facilitating dimerization and oligomerization upon membrane binding. It also protects the peptide from degradation by certain carboxypeptidases, contributing to its stability in the biological environment near infection sites [6]. Studies comparing amidated versus non-amidated analogs consistently demonstrate that amidation lowers the minimum inhibitory concentration (MIC) against a broad spectrum of bacteria, confirming its role in optimizing antimicrobial potency [2] [6].

Biophysical Interactions with Microbial Membranes

Membrane Disruption via Toroidal Pore Formation

Pexiganan exerts its bactericidal activity primarily through permeabilization of the bacterial cytoplasmic membrane. Unlike the barrel-stave pore model (where peptides line the pore lumen), biophysical evidence strongly supports a toroidal pore mechanism for pexiganan [2] [4] [7]. This mechanism involves:

  • Initial Electrostatic Attraction: Positively charged pexiganan monomers are attracted to the negatively charged bacterial membrane surface (e.g., rich in phosphatidylglycerol (PG) or cardiolipin).
  • Surface Binding and Reorientation: Peptides bind parallel to the membrane surface, concentrating locally.
  • Insertion and Reorientation: Peptide monomers insert into the bilayer, reorienting so their hydrophobic faces interact with lipid tails and their cationic faces interact with lipid headgroups. This induces significant local curvature strain.
  • Dimerization/Pore Formation: Peptides dimerize (often in an antiparallel fashion) and recruit phospholipid headgroups (both anionic and zwitterionic) to bend continuously into the forming pore. The lipid headgroups line the pore lumen alongside the peptide dimers.
  • Pore Structure and Consequences: The resulting pore is characterized by a fusion of the inner and outer membrane leaflets at the pore edge ("toroidal" shape). These pores are dynamic, transient, and allow unregulated flux of ions (e.g., K⁺ efflux), metabolites, and water, collapsing the vital transmembrane electrochemical gradient (Δψ) and leading to rapid cell death [2] [7]. This mechanism is distinct from the carpet model (general membrane disintegration) and explains the rapid bactericidal kinetics observed, such as the elimination of 10⁶ CFU/ml P. aeruginosa within 20 minutes at 16 μg/ml pexiganan [3].

Dimerization and Amphipathic Helix Formation Upon Lipid Binding

A defining biophysical characteristic of pexiganan is its structural plasticity, dependent on the environment:

  • In Solution: Pexiganan is largely unstructured and monomeric [2].
  • Upon Membrane Binding: Upon encountering a lipid bilayer (particularly those mimicking bacterial membranes with anionic lipids), pexiganan undergoes a dramatic conformational change:
  • Induction of α-Helix: The peptide folds into a stable amphipathic α-helix. This structure features a distinct segregation of hydrophobic residues (e.g., Phe5,6,15, Leu6,19, Ile1, Val17, Ile19) on one face and cationic residues (Lys4,7,8,11,12,14,18,20,21,22) on the opposing polar face [2] [7].
  • Dimerization: The amphipathic helices self-associate, primarily forming antiparallel dimers. This dimerization is stabilized by hydrophobic interactions between the non-polar faces and electrostatic interactions involving the charged residues. The dimer represents a crucial functional unit for inducing the membrane curvature necessary for toroidal pore formation [2] [4].
  • Oligomerization: Dimers can further associate into larger oligomeric complexes that constitute the core structure embedded within the toroidal pore, interacting intimately with the bent lipid monolayers lining the pore [2] [7].

Paramagnetic quenching NMR studies provide direct evidence for this conformational switch. In zwitterionic micelles (e.g., dodecylphosphocholine, DPC), mimicking some aspects of membrane interiors, pexiganan adopts a deeply buried, presumably active helical structure. In contrast, in strongly anionic micelles (e.g., sodium dodecyl sulfate, SDS), it remains surface-associated in a less active state, highlighting the complex interplay between charge and insertion depth [4].

Electrostatic Selectivity for Anionic Bacterial Membranes

The pronounced selectivity of pexiganan for bacterial over mammalian cells is fundamentally rooted in electrostatic differences in membrane composition:

  • Bacterial Membranes: Rich in anionic phospholipids like phosphatidylglycerol (PG), cardiolipin (CL), and (in Gram-negatives) lipopolysaccharide (LPS) in the outer leaflet. This creates a high negative surface charge density [1] [7].
  • Mammalian Membranes: Predominantly composed of zwitterionic phospholipids (phosphatidylcholine (PC), phosphatidylethanolamine (PE), sphingomyelin) and contain significant amounts of cholesterol. The outer leaflet has a low net negative charge or is neutral under physiological conditions [1] [7].

The high net positive charge (+8) of pexiganan drives its preferential and strong initial electrostatic attraction to the anionic surfaces of bacterial membranes. This is the primary determinant of its selectivity. Once bound, the hydrophobic face of its amphipathic helix can partition into the bilayer core to exert its membrane-disrupting effect. However, the presence of cholesterol in eukaryotic membranes increases membrane rigidity and reduces susceptibility to peptide-induced disruption. Furthermore, purely anionic membranes (like 100% POPG) can paradoxically inhibit pexiganan's membrane disruption activity compared to mixed membranes (e.g., POPC/POPG 7:3). This is attributed to extremely strong electrostatic binding immobilizing the peptide on the surface in an "inactive" state, preventing the deeper insertion and dimer reorganization required for pore formation [4] [7]. This highlights that while electrostatic attraction is essential for targeting, the precise lipid composition and physical properties of the membrane critically modulate the transition from binding to actual pore formation and bactericidal activity.

Properties

CAS Number

147664-63-9

Product Name

Pexiganan

IUPAC Name

6-amino-2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[6-amino-2-[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoylamino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]hexanoyl]amino]propanoylamino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanamide

Molecular Formula

C122H210N32O22

Molecular Weight

2477.2 g/mol

InChI

InChI=1S/C122H210N32O22/c1-13-77(9)102(152-98(155)71-132)120(174)135-73-100(157)139-86(50-26-35-59-125)110(164)150-96(69-82-44-20-16-21-45-82)118(172)148-93(66-74(3)4)116(170)145-90(54-30-39-63-129)113(167)142-87(51-27-36-60-126)109(163)137-79(11)105(159)141-88(52-28-37-61-127)112(166)143-91(55-31-40-64-130)114(168)149-95(68-81-42-18-15-19-43-81)107(161)134-72-99(156)138-85(49-25-34-58-124)108(162)136-80(12)106(160)147-97(70-83-46-22-17-23-47-83)119(173)153-101(76(7)8)121(175)146-92(56-32-41-65-131)115(169)154-103(78(10)14-2)122(176)151-94(67-75(5)6)117(171)144-89(53-29-38-62-128)111(165)140-84(104(133)158)48-24-33-57-123/h15-23,42-47,74-80,84-97,101-103H,13-14,24-41,48-73,123-132H2,1-12H3,(H2,133,158)(H,134,161)(H,135,174)(H,136,162)(H,137,163)(H,138,156)(H,139,157)(H,140,165)(H,141,159)(H,142,167)(H,143,166)(H,144,171)(H,145,170)(H,146,175)(H,147,160)(H,148,172)(H,149,168)(H,150,164)(H,151,176)(H,152,155)(H,153,173)(H,154,169)

InChI Key

KGZGFSNZWHMDGZ-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)CN

Synonyms

Locilex
MSI 78
MSI-78
pexiganan
pexiganan acetate

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)CN

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)CN

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